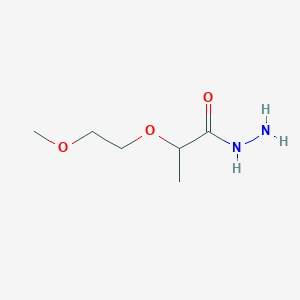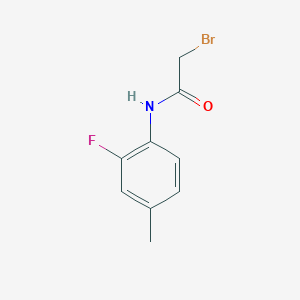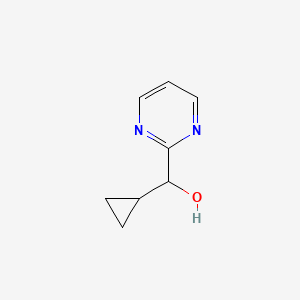
シクロプロピル(ピリミジン-2-イル)メタノール
概要
説明
Cyclopropyl(pyrimidin-2-yl)methanol is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Cyclopropyl(pyrimidin-2-yl)methanol is 1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
Cyclopropyl(pyrimidin-2-yl)methanol is a liquid at room temperature .科学的研究の応用
抗線維化用途
“シクロプロピル(ピリミジン-2-イル)メタノール”誘導体は、線維症の治療に有望な結果を示しています。 これらの化合物は、不死化ラット肝星細胞(HSC-T6)に対して評価されており、いくつかの既存の薬剤よりも優れた抗線維化活性を示しています 。コラーゲンの発現を阻害し、細胞培養培地中のヒドロキシプロリン含有量を減少させることから、新規抗線維化薬としての可能性を示唆しています。
抗菌活性
ピリミジン誘導体、特に“シクロプロピル(ピリミジン-2-イル)メタノール”構造を持つものは、抗菌性を示すことが知られています。 これは、特に抗生物質耐性が高まっている時代において、新規抗生物質や消毒剤の開発において貴重なものとなります .
抗ウイルス剤
ピリミジン部分は、抗ウイルス薬の設計における中核構造です。 “シクロプロピル(ピリミジン-2-イル)メタノール”を含む化合物は、様々なウイルス感染に対する有効性を合成して試験することができ、インフルエンザやHIVなどの病気の治療に貢献する可能性があります .
抗腫瘍特性
研究により、ピリミジン誘導体が抗腫瘍効果を持つ可能性が示されています。 そのため、“シクロプロピル(ピリミジン-2-イル)メタノール”は、癌治療用化合物の合成に使用され、化学療法の新たな道を切り開く可能性があります .
薬理学研究
この化合物の構造は、潜在的な生物活性を持つ新規ヘテロ環化合物のライブラリーを合成するのに適しています。 これは、幅広い薬理活性物質の開発の出発点となり得ます .
ケミカルバイオロジー
ケミカルバイオロジーでは、“シクロプロピル(ピリミジン-2-イル)メタノール”を使用して、新規ヘテロ環化合物ライブラリーを構築することができます。 これらのライブラリーは、様々な生物活性に対する化合物をスクリーニングし、新たな治療薬を特定するために不可欠です .
Safety and Hazards
作用機序
Target of Action
Cyclopropyl(pyrimidin-2-yl)methanol is a complex compound with a wide range of potential targets. Pyrimidine derivatives, which are structurally similar to cyclopropyl(pyrimidin-2-yl)methanol, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in a variety of biochemical pathways, including those involved in antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of effects at the molecular and cellular levels, often leading to changes in cellular processes .
生化学分析
Biochemical Properties
Cyclopropyl(pyrimidin-2-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
Cyclopropyl(pyrimidin-2-yl)methanol affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to impact the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of Cyclopropyl(pyrimidin-2-yl)methanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropyl(pyrimidin-2-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of Cyclopropyl(pyrimidin-2-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Cyclopropyl(pyrimidin-2-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and utilization.
Transport and Distribution
Within cells and tissues, Cyclopropyl(pyrimidin-2-yl)methanol is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of Cyclopropyl(pyrimidin-2-yl)methanol is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its function and interactions with other biomolecules within the cell.
特性
IUPAC Name |
cyclopropyl(pyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMQKGJSONMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
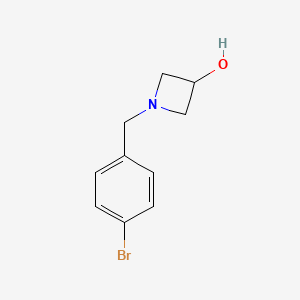
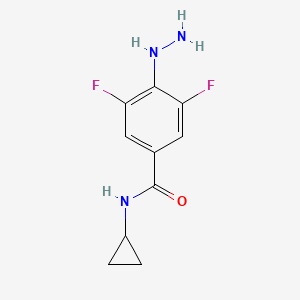
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
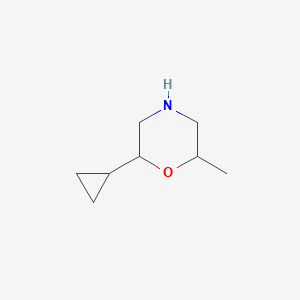
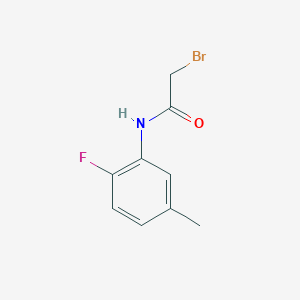
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)


